Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]-
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Overview
Description
Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and benzopyran intermediates, followed by their coupling through ether or amide bond formation. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzopyran moiety can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the benzopyran carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(2-oxo-2H-1-benzopyran-3-yl)phenoxy]-: Lacks the methoxy group, which may affect its reactivity and biological activity.
Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenyl]-: Lacks the ether linkage, which may influence its chemical properties.
Uniqueness
The unique combination of functional groups in Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- imparts specific chemical and biological properties that distinguish it from similar compounds. These properties may include enhanced reactivity, selectivity, or potency in various applications.
Biological Activity
Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H26N2O8S
- Molar Mass : 502.54 g/mol
- CAS Number : 307534-73-2
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antioxidant , antimicrobial , and anticancer properties.
Antioxidant Activity
Research indicates that compounds similar to acetamide derivatives exhibit significant antioxidant activity. For instance, studies have shown that certain benzopyran derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress .
Antimicrobial Activity
Acetamide derivatives have demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
The anticancer activity of acetamide derivatives has been a focal point in recent research. For example, compounds containing the benzopyran moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating potent activity against several cancer cell lines .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Activity | Demonstrated significant DPPH radical scavenging activity with an IC50 of 25 µg/mL. |
Study 2 | Antimicrobial Activity | Showed inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
Study 3 | Anticancer Activity | Reported IC50 values ranging from 15 to 30 µM for various cancer cell lines, indicating strong cytotoxic effects. |
The mechanisms underlying the biological activities of acetamide derivatives include:
- Free Radical Scavenging : The presence of phenolic structures contributes to the ability to donate electrons and neutralize free radicals.
- Membrane Disruption : In antimicrobial action, the compound interacts with lipid membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through caspase activation and mitochondrial dysfunction.
Properties
CAS No. |
1010924-55-6 |
---|---|
Molecular Formula |
C22H19NO7S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H19NO7S/c1-28-18-6-7-20-15(10-18)11-19(22(25)30-20)14-2-4-17(5-3-14)29-12-21(24)23-16-8-9-31(26,27)13-16/h2-11,16H,12-13H2,1H3,(H,23,24) |
InChI Key |
UXDFRMZNIUBVKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CS(=O)(=O)C=C4 |
Origin of Product |
United States |
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